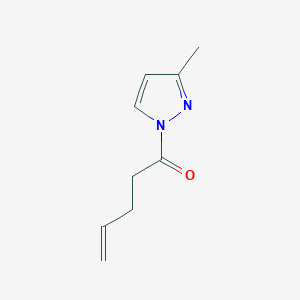
N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a butan-2-yl group and two N,N-dimethyl groups attached to the nitrogen atom, with an iodide ion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide typically involves the alkylation of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethylbutan-2-amine with butan-2-yl iodide under anhydrous conditions. The reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium chloride or hydroxide.
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines or amine derivatives.
Applications De Recherche Scientifique
N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents due to its surface-active properties.
Mécanisme D'action
The mechanism of action of N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide involves its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the compound’s hydrophobic and hydrophilic regions, which allow it to associate with both lipid and aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbutan-2-amine: Lacks the quaternary ammonium structure and iodide ion.
Butan-2-yl iodide: Contains the butan-2-yl group but lacks the amine functionality.
Tetramethylammonium iodide: Contains four methyl groups attached to the nitrogen atom instead of butan-2-yl and dimethyl groups.
Uniqueness
N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide is unique due to its combination of a quaternary ammonium structure with a butan-2-yl group. This gives it distinct amphiphilic properties, making it useful in applications where both hydrophobic and hydrophilic interactions are required. Its ability to act as a phase transfer catalyst and its potential biological activity further distinguish it from similar compounds.
Propriétés
Numéro CAS |
77429-51-7 |
|---|---|
Formule moléculaire |
C10H24IN |
Poids moléculaire |
285.21 g/mol |
Nom IUPAC |
di(butan-2-yl)-dimethylazanium;iodide |
InChI |
InChI=1S/C10H24N.HI/c1-7-9(3)11(5,6)10(4)8-2;/h9-10H,7-8H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
YNEKPYVYKKADAD-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)[N+](C)(C)C(C)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


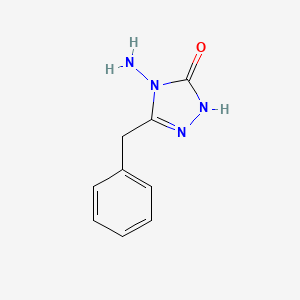
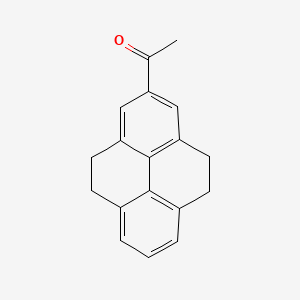

![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)
![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
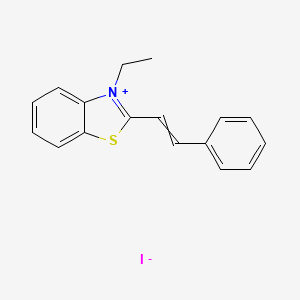
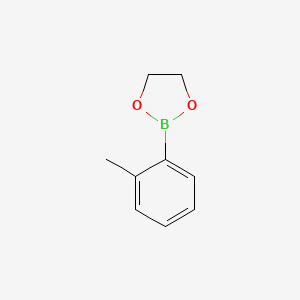
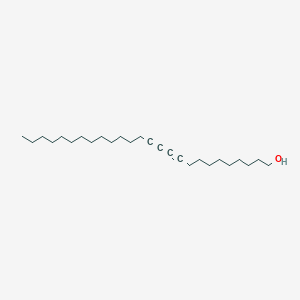
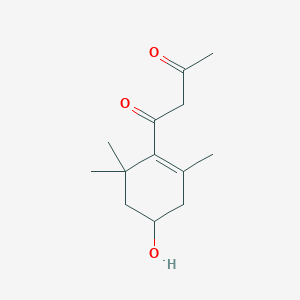
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)
![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
